molecular formula C16H19N3O3S B2862093 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide CAS No. 2223541-67-9

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide

Katalognummer B2862093
CAS-Nummer: 2223541-67-9
Molekulargewicht: 333.41
InChI-Schlüssel: QYDLCLGCDIOWMV-JKSUJKDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as carbonic anhydrases, which are involved in a wide range of physiological processes.

Wirkmechanismus

The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves inhibition of carbonic anhydrases. Specifically, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide are complex and depend on the specific carbonic anhydrase isoform that is inhibited. In general, however, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a variety of effects on physiological processes such as acid-base balance, respiration, and bone resorption.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for relatively low concentrations of the compound to be used, which can reduce the potential for non-specific effects. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several potential future directions for research involving (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide. One area of interest is its potential as a treatment for glaucoma, a condition characterized by increased intraocular pressure. Another potential direction is its use in the treatment of epilepsy, a neurological condition characterized by recurrent seizures. Additionally, this compound has been investigated as a potential treatment for osteoporosis, a condition characterized by decreased bone density. Finally, there is ongoing research into the development of more potent and selective carbonic anhydrase inhibitors, which could have a variety of therapeutic applications.

Synthesemethoden

The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide involves several steps. The starting materials are 1-methyl-4-pyrazolecarboxaldehyde and (R)-glycidol. These are reacted together to form the intermediate (R)-4-(1-methylpyrazol-4-yl)-2-oxazolidinone. This intermediate is then reacted with phenylsulfonyl chloride to form the final product.

Wissenschaftliche Forschungsanwendungen

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of carbonic anhydrases, which are enzymes that are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption. As a result, this compound has been investigated as a potential treatment for a variety of conditions, including glaucoma, epilepsy, and osteoporosis.

Eigenschaften

IUPAC Name

(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19-12-14(11-17-19)16-15(7-9-22-16)18-23(20,21)10-8-13-5-3-2-4-6-13/h2-6,8,10-12,15-16,18H,7,9H2,1H3/b10-8+/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDLCLGCDIOWMV-CABXGAGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.